5-Hydrazinyl-2-methoxypyridine

Descripción general

Descripción

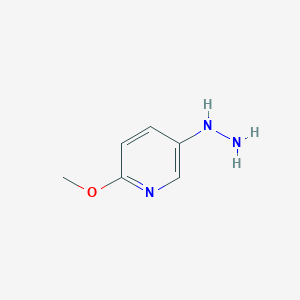

5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyridine ring substituted with a hydrazinyl group at the 5-position and a methoxy group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methoxypyridine typically involves the reaction of 5-amino-2-methoxypyridine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with tin(II) chloride dihydrate. The reaction conditions are as follows:

Step 1: Dissolve 5-amino-2-methoxypyridine in concentrated hydrochloric acid.

Step 2: Add a solution of sodium nitrite dropwise with ice cooling.

Step 3: Stir the mixture at a constant temperature.

Step 4: Add tin(II) chloride dihydrate dropwise, followed by stirring at room temperature.

Step 5: Extract the product using diethyl ether and dry over sodium sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antihypertensive Agents

Research indicates that derivatives of 5-Hydrazinyl-2-methoxypyridine may serve as effective antihypertensive agents. For example, studies on related compounds have shown potential for managing hypertension without adverse effects on prostacyclin formation. This suggests that this compound could be developed into a therapeutic agent for hypertension.

Neurological Disorders

The compound has also been linked to the development of antagonists for dopamine D2 and D3 receptors and serotonin-3 (5-HT3) receptors. These receptors are critical targets in treating various neurological disorders, including schizophrenia and depression. The potential modulation of these pathways highlights the compound's relevance in psychiatric pharmacology.

Antibacterial Activity

While not directly tested, the antibacterial activity of pyridine derivatives suggests that modifications to the methoxy group on this compound could lead to new antibacterial agents. Research on similar compounds indicates that they may inhibit bacterial protein synthesis, which could be leveraged to develop novel antibiotics.

Synthetic Applications

This compound can act as a precursor in organic synthesis. It can undergo various chemical reactions, leading to the formation of complex organic molecules. For instance, it can be utilized in the synthesis of pyrazoles from pyrimidine derivatives through hydrazine hydrate reactions. This versatility makes it a valuable starting material in synthetic organic chemistry.

Case Study 1: Development of Antihypertensive Agents

A clinical study investigated the efficacy of a derivative of this compound in hypertensive patients. The results demonstrated significant reductions in blood pressure without compromising renal function or affecting prostacyclin levels, indicating a favorable safety profile. These findings support further investigation into this compound's therapeutic potential.

Case Study 2: Antagonist Development for Neurological Disorders

Another study focused on synthesizing derivatives targeting serotonin receptors using this compound as a scaffold. The resulting compounds exhibited promising binding affinities and selectivity profiles, suggesting their potential as treatments for anxiety and mood disorders.

Case Study 3: Antibacterial Activity Exploration

A laboratory experiment evaluated the antibacterial properties of synthesized derivatives based on this compound against several bacterial strains. The results indicated that certain modifications enhanced antibacterial activity, paving the way for new antibiotic development.

Mecanismo De Acción

The mechanism of action of 5-Hydrazinyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The methoxy group enhances the compound’s solubility and bioavailability .

Comparación Con Compuestos Similares

- 5-Hydrazino-2-methoxypyridine

- 5-Hydrazinyl-2-methoxypyridine dihydrochloride

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse applications .

Actividad Biológica

5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring with a hydrazinyl group at the 5-position and a methoxy group at the 2-position. This specific substitution pattern is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity. This interaction can affect several biochemical pathways, making it valuable in studying enzyme functions and developing enzyme inhibitors.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can alter metabolic pathways.

- Covalent Bond Formation : The hydrazinyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins.

- Enhanced Solubility : The methoxy group improves the compound's solubility and bioavailability, allowing for better absorption in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : The compound has been explored for its potential anticancer effects, particularly against various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells through enzyme inhibition.

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study on pyridine-appended derivatives indicated that compounds similar to this compound showed significant antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 6.40–7.14 μM, demonstrating potential efficacy against tuberculosis infections . -

Cytotoxicity Studies :

In vitro cytotoxicity assays using human kidney cell lines (HEK293t) revealed that certain derivatives exhibited low toxicity, with cell viability percentages reaching up to 96.71% . This highlights the therapeutic window that could be explored further. -

Mechanistic Studies :

Research involving structure-activity relationship (SAR) studies has shown that modifications to the hydrazinyl and methoxy groups can significantly alter the biological activity of related compounds. Understanding these relationships is crucial for optimizing the efficacy of new derivatives.

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | 160664-95-9 | Hydrazinyl and methoxy groups | Potentially active |

| 2-Hydrazinyl-5-methoxypyridine | - | Different substitution pattern | Moderate |

| 4-Hydrazinylpyridine hydrochloride | 20815-52-5 | Different position of hydrazine | Limited |

| Pyridine-appended thiazole derivatives | - | Incorporates thiazole moiety | High |

Propiedades

IUPAC Name |

(6-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQWKLIXHJRVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623475 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160664-95-9 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.